molecular formula C18H20O5 B5253882 2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoic acid

2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoic acid

Cat. No.: B5253882
M. Wt: 316.3 g/mol
InChI Key: SRGJNBLMDPPSFY-UHFFFAOYSA-N
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Description

2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoic acid is an organic compound that belongs to the class of aryloxy acids This compound is characterized by the presence of a benzoic acid moiety linked to a methoxy-methylphenoxy group through a propoxy chain

Properties

IUPAC Name

2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O5/c1-13-8-9-16(17(12-13)21-2)23-11-5-10-22-15-7-4-3-6-14(15)18(19)20/h3-4,6-9,12H,5,10-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGJNBLMDPPSFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCOC2=CC=CC=C2C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoic acid typically involves the following steps:

    Preparation of 2-methoxy-4-methylphenol: This can be achieved through the methylation of 4-methylphenol using dimethyl sulfate in the presence of a base.

    Formation of 3-(2-methoxy-4-methylphenoxy)propyl bromide: This intermediate is synthesized by reacting 2-methoxy-4-methylphenol with 3-bromopropanol in the presence of a base such as potassium carbonate.

    Coupling with benzoic acid: The final step involves the reaction of 3-(2-methoxy-4-methylphenoxy)propyl bromide with benzoic acid in the presence of a base like sodium hydroxide to yield this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or borane.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of 2-[3-(2-hydroxy-4-methylphenoxy)propoxy]benzoic acid.

    Reduction: Formation of 2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of polymers, coatings, and adhesives due to its structural properties.

Mechanism of Action

The mechanism of action of 2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoic acid involves its interaction with specific molecular targets. The methoxy and methyl groups on the phenoxy ring can interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function.

Comparison with Similar Compounds

  • 4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoic acid
  • 2-[3-(2-hydroxy-4-methylphenoxy)propoxy]benzoic acid
  • 2-[3-(2-methoxy-4-chlorophenoxy)propoxy]benzoic acid

Comparison:

  • 4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoic acid: Similar structure but with a different position of the methoxy group, which can influence its reactivity and biological activity.
  • 2-[3-(2-hydroxy-4-methylphenoxy)propoxy]benzoic acid: The hydroxyl group can form stronger hydrogen bonds compared to the methoxy group, potentially altering its biological interactions.
  • 2-[3-(2-methoxy-4-chlorophenoxy)propoxy]benzoic acid: The presence of a chlorine atom can significantly change the compound’s electronic properties and reactivity.

This detailed article provides a comprehensive overview of 2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoic acid, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

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